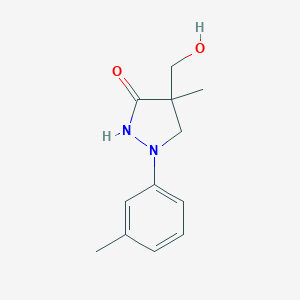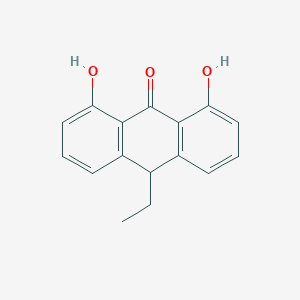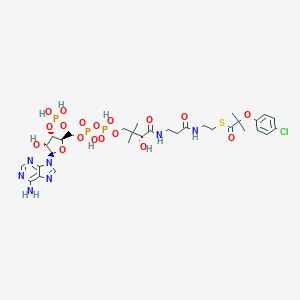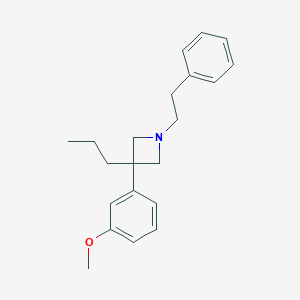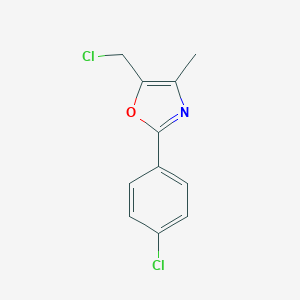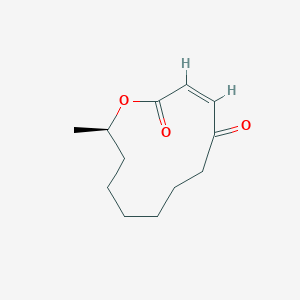
Patulolide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Patulolide B is a natural product isolated from marine sponges, which has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the group of macrolides and is characterized by a unique structure that makes it an attractive candidate for further research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Patulolide B, a complex compound, has been a subject of interest in synthetic chemistry. Research shows advancements in the synthesis of patulolide B using various chemical processes. For instance, Doyle et al. (2000) reported effective methods for the synthesis of patulolide B through catalytic "carbene dimer" formation, emphasizing control over stereochemistry and product isomerization (Doyle, Hu, Phillips, & Wee, 2000). Li and Che (2004) further advanced this field by developing a ruthenium-catalyzed coupling reaction, achieving high yields and selectivity in the synthesis of patulolide B (Li & Che, 2004).
Biological Applications
Patulolide B has been investigated in the context of marine biology and mycology. Smith et al. (2000) explored marine fungal species yielding compounds including seco-patulolide C, related to patulolide B, highlighting the potential biological applications of these compounds (Smith, Abbanat, Bernan, Maiese, Greenstein, Jompa, Tahir, & Ireland, 2000). Zhang et al. (2019) identified new macrolides, including compounds similar to patulolide B, from endophytic fungi, suggesting their potential in antimicrobial applications (Zhang, Li, Yang, Meng, & Wang, 2019).
Further Research and Developments
The research on patulolide B extends into various other fields as well. Risi and Burke (2012) demonstrated an atom-economical synthesis method for patulolide C, a related compound, highlighting innovative approaches in synthetic chemistry (Risi & Burke, 2012). Sabitha et al. (2010) also achieved the total synthesis of patulolide C, further illustrating the compound's relevance in organic synthesis (Sabitha, Chandrashekhar, Yadagiri, & Yadav, 2010).
Propiedades
Número CAS |
103729-43-7 |
|---|---|
Nombre del producto |
Patulolide B |
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(3Z,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione |
InChI |
InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8-/t10-/m1/s1 |
Clave InChI |
XETYGXGLGYXEIT-HSTULFTRSA-N |
SMILES isomérico |
C[C@@H]1CCCCCCC(=O)/C=C\C(=O)O1 |
SMILES |
CC1CCCCCCC(=O)C=CC(=O)O1 |
SMILES canónico |
CC1CCCCCCC(=O)C=CC(=O)O1 |
Sinónimos |
patulolide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



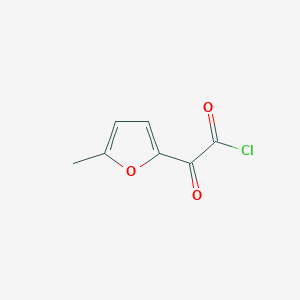
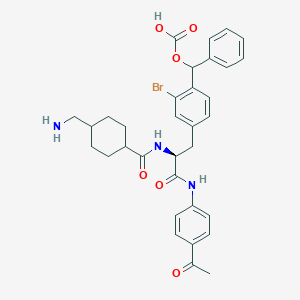
![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)
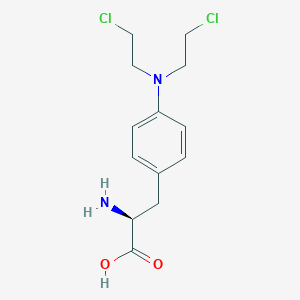
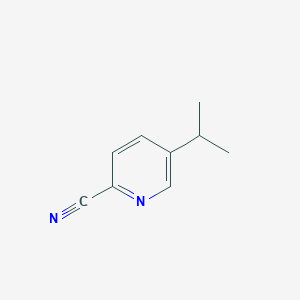
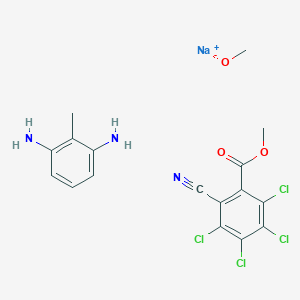
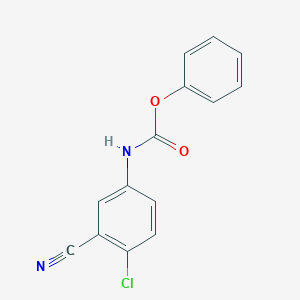
![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
